smeathxanthone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

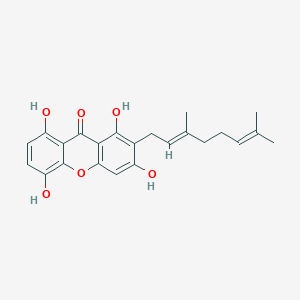

La Smeathxanthona A es un compuesto xantónico natural que se aisló de la corteza de la raíz de Garcinia polyantha, un árbol que se encuentra en las selvas tropicales de África Occidental, Oriental y Central . Las xantonas son una clase de compuestos polifenólicos conocidos por sus diversas actividades farmacológicas, que incluyen propiedades antiinflamatorias, anticancerígenas y antidiabéticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Smeathxanthona A implica la extracción del compuesto de la corteza de la raíz de Garcinia polyantha utilizando metanol como solvente . El extracto se somete entonces a una cromatografía repetida para aislar la Smeathxanthona A junto con otras xantonas . La estructura de la Smeathxanthona A se confirma mediante técnicas espectroscópicas como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .

Métodos de Producción Industrial

El uso de técnicas cromatográficas avanzadas y cromatografía líquida de alta resolución (HPLC) puede mejorar la eficiencia y el rendimiento del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Smeathxanthona A se somete a diversas reacciones químicas, entre ellas:

Oxidación: La Smeathxanthona A se puede oxidar para formar diferentes derivados con posibles actividades farmacológicas.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂).

Agentes Reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).

Reactivos de Sustitución: Halogenos (Cl₂, Br₂), agentes alquilantes.

Productos Principales

Los principales productos que se forman a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de la Smeathxanthona A, cada uno con propiedades farmacológicas únicas .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that smeathxanthone A exhibits significant anti-inflammatory effects. In a study involving activated RAW 264.7 macrophages, it was shown to inhibit nitric oxide production and cyclooxygenase activity in a dose-dependent manner. The compound's ability to modulate cytokine profiles suggests potential therapeutic applications in treating inflammatory diseases. Specifically, it enhances the production of anti-inflammatory cytokines such as IL-4 and IL-10 while inhibiting pro-inflammatory mediators .

Table 1: Anti-inflammatory Activity of this compound

| Compound | Inhibition of NO Production | COX-1 Inhibition | COX-2 Inhibition | Cytokine Modulation |

|---|---|---|---|---|

| This compound | Significant | Moderate | Moderate | Increased IL-4, IL-10 |

Antidiabetic Effects

This compound has been studied for its antidiabetic properties. In experiments with diabetic mice, administration of the compound resulted in a notable reduction in blood glucose levels—up to 45% when dosed at 0.1 mg/kg. This hypoglycemic effect is attributed to both direct action on glucose metabolism and indirect effects through improved wound healing processes .

Table 2: Antidiabetic Effects of this compound

| Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|

| 0.05 | 35.50 |

| 0.1 | 45.10 |

Wound Healing Properties

The compound also shows promise in enhancing wound healing, particularly in diabetic models. Studies indicate that this compound improves skin tensile strength and collagen deposition in wounds, suggesting its utility in promoting tissue repair post-injury . The mechanism appears to involve both the reduction of inflammation and the promotion of collagen synthesis.

Table 3: Wound Healing Efficacy of this compound

| Parameter | Control Group (g/cm²) | This compound (0.1 mg/kg) (g/cm²) |

|---|---|---|

| Wound Tensile Strength | 486.55 | 604.69 (24% increase) |

| Collagen Deposition | Normal | Enhanced |

Conclusion and Future Directions

This compound demonstrates significant potential across multiple applications, particularly in the fields of anti-inflammation, diabetes management, and wound healing. Future studies should focus on elucidating the detailed mechanisms underlying these effects and exploring its efficacy in clinical settings.

Case Studies

- Case Study 1 : In a controlled study involving diabetic mice, this compound was administered post-surgery to evaluate its wound healing capabilities, resulting in improved tensile strength and reduced inflammation compared to control groups.

- Case Study 2 : An investigation into the anti-inflammatory properties of this compound revealed its capacity to significantly lower nitric oxide levels in macrophages, highlighting its potential for treating chronic inflammatory conditions.

Mecanismo De Acción

La Smeathxanthona A ejerce sus efectos al modular diversos objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de óxido nítrico y citoquinas proinflamatorias en los macrófagos activados.

Anticancerígeno: Induce la apoptosis en las células cancerosas al activar las vías de las caspasas e inhibir la proliferación celular.

Antidiabético: Mejora la sensibilidad a la insulina y reduce los niveles de glucosa en sangre al modular las vías del metabolismo de la glucosa.

Comparación Con Compuestos Similares

Compuestos Similares

Smeathxanthona B: Otra xantona aislada de Garcinia polyantha con actividades antiinflamatorias y anticancerígenas similares.

Ananixantona: Una xantona con potentes efectos antiinflamatorios.

Mangostina: Una xantona de Garcinia mangostana con propiedades anticancerígenas y antiinflamatorias.

Unicidad

La Smeathxanthona A es única debido a su estructura molecular específica y la presencia de grupos funcionales únicos que contribuyen a sus diversas actividades farmacológicas . Su capacidad de modular múltiples objetivos y vías moleculares la convierte en un candidato prometedor para el desarrollo de fármacos .

Propiedades

Fórmula molecular |

C23H24O6 |

|---|---|

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,5,8-tetrahydroxyxanthen-9-one |

InChI |

InChI=1S/C23H24O6/c1-12(2)5-4-6-13(3)7-8-14-17(26)11-18-20(21(14)27)22(28)19-15(24)9-10-16(25)23(19)29-18/h5,7,9-11,24-27H,4,6,8H2,1-3H3/b13-7+ |

Clave InChI |

TWEXJIOSYZXWGT-NTUHNPAUSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC3=C(C=CC(=C3C2=O)O)O)O)C)C |

Sinónimos |

2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone smeathxanthone A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.